molecular formula C19H13ClFN3 B5289195 3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5289195
M. Wt: 337.8 g/mol
InChI Key: ONEMLEGKEFKJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential use in pharmaceutical applications. The compound is a pyrazolopyrimidine derivative that exhibits promising pharmacological properties, making it an attractive target for drug development.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. The compound has been shown to exhibit potent inhibitory activity against cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), both of which are involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, studies have shown that the compound possesses anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine in lab experiments is its potent inhibitory activity against various enzymes and receptors. This makes it a valuable tool for studying the role of these enzymes and receptors in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can be a concern when working with live organisms.

Future Directions

There are several future directions for research involving 3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine. One potential direction is the development of novel drugs based on this compound for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research. Finally, studies are needed to investigate the potential toxicity of this compound and its effects on live organisms.

Synthesis Methods

The synthesis of 3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine can be achieved through a multi-step process involving the reaction of various starting materials. One of the most common methods for synthesizing this compound involves the condensation of 3-chloro-4-fluoroaniline and 2-methyl-3,5-dioxo-4,5-dihydropyrazolo[1,5-a]pyrimidine in the presence of a suitable catalyst.

Scientific Research Applications

The potential applications of 3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine in scientific research are vast. The compound has been shown to exhibit potent inhibitory activity against a variety of enzymes and receptors, making it a potential candidate for the treatment of various diseases. Additionally, the compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

Properties

IUPAC Name

3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3/c1-12-18(14-3-2-4-15(20)11-14)19-22-10-9-17(24(19)23-12)13-5-7-16(21)8-6-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEMLEGKEFKJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.